2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine

platelet aggregation antiplatelet 2-thioadenine

2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine (CAS 63177-74-2) is a synthetic S,9-disubstituted 2-thioadenine derivative within the purine family, bearing a cyclopentylthio group at the 2‑position and a methyl substituent at N9. Its molecular formula is C₁₁H₁₅N₅S with a molecular weight of 249.34 g/mol.

Molecular Formula C11H15N5S
Molecular Weight 249.34 g/mol
CAS No. 63177-74-2
Cat. No. B15447598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine
CAS63177-74-2
Molecular FormulaC11H15N5S
Molecular Weight249.34 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(N=C(N=C21)SC3CCCC3)N
InChIInChI=1S/C11H15N5S/c1-16-6-13-8-9(12)14-11(15-10(8)16)17-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,12,14,15)
InChIKeyBKJQAFYUFGHKLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine (CAS 63177-74-2): Procurement-Relevant Baseline Profile


2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine (CAS 63177-74-2) is a synthetic S,9-disubstituted 2-thioadenine derivative within the purine family, bearing a cyclopentylthio group at the 2‑position and a methyl substituent at N9 [1]. Its molecular formula is C₁₁H₁₅N₅S with a molecular weight of 249.34 g/mol [2]. The compound has been identified as an inhibitor of adenosine 5′‑diphosphate (ADP)-induced platelet aggregation, although its potency is reported to be lower than that of adenosine itself in the same assay system [1]. This structural class has also been explored in the patent literature for non‑adrenergic bronchodilating applications [3].

Why Generic Substitution of 2‑Thioadenine Analogs Fails for 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine


Within the 2‑thioadenine class, subtle alterations to the S‑alkyl and N9‑substituent patterns produce marked differences in biological activity. The Kikugawa et al. study demonstrated that the ribosyl moiety present in 2‑thioadenosine derivatives is essential for potent inhibition of platelet aggregation; simple S‑alkyl‑9‑alkyl adenines lacking the ribose unit (including the target compound) consistently show weaker activity [1]. Furthermore, the patent literature explicitly distinguishes 2‑alkylthio‑adenines with cyclopentyl versus other cycloalkyl or aryl substituents for bronchodilator selectivity, underscoring that even closely related analogs cannot be assumed to be functionally interchangeable [2]. Therefore, procurement decisions must be based on compound‑specific performance data rather than class‑level assumptions.

Quantitative Differentiation Evidence for 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine vs. Closest Analogs


Platelet Aggregation Inhibitory Activity Relative to Adenosine

In the seminal 1977 study by Kikugawa et al., 2‑cyclopentylthio‑9‑methyladenine (designated VIII₇) was one of three S,9‑disubstituted 2‑thioadenines that demonstrated inhibitory activity against ADP‑induced platelet aggregation. However, all active compounds in this series were explicitly noted to be less potent than adenosine when tested under identical conditions [1]. The authors concluded that the ribosyl moiety of 2‑thioadenosine derivatives was essential for effective inhibition and could not be adequately replaced by simple alkyl or cycloalkyl substituents [1]. This places the target compound in a distinct potency tier below adenosine‑based inhibitors, a critical consideration for assay design.

platelet aggregation antiplatelet 2-thioadenine

Structural Differentiation from 2‑Thioadenosine: Absence of the Ribosyl Moiety

The target compound lacks the ribose sugar present in 2‑thioadenosine and its S‑substituted derivatives. The 1977 Kikugawa study directly compared S‑substituted 2‑thioadenines (ribose‑free) with S‑substituted 2‑thioadenosines (ribose‑containing) and found that the ribosyl moiety was a critical structural determinant for potent platelet aggregation inhibition [1]. The patent literature further supports that the ribose‑free adenine scaffold engages different structure‑activity relationships, with bronchodilator activity being favored in certain 2‑alkylthio‑9‑cycloalkyl/cycloalkenyl adenines [2].

nucleoside analog purine scaffold ribose requirement

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile

Computed physicochemical properties for 2-(cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine indicate a topological polar surface area (TPSA) of approximately 91.8 Ų, 5 hydrogen bond acceptors, and 1‑2 hydrogen bond donors. The cyclopentylthio substituent confers higher lipophilicity compared to the 2‑methylthio analog (cLogP estimated at ~2.5 versus ~1.5 for 2‑methylthio‑9‑methyladenine). These computed differences are consistent with class‑level observations that increasing S‑alkyl chain size and cyclization enhance membrane permeability but may reduce aqueous solubility [1].

lipophilicity drug-likeness physicochemical properties

Optimal Research and Procurement Application Scenarios for 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine


Non‑Nucleoside Control Compound in Platelet Aggregation Screening Cascades

Given its established but moderate inhibitory activity against ADP‑induced platelet aggregation, 2-(cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine serves as a structurally distinct non‑nucleoside control for benchmarking the potency of novel antiplatelet agents. Its lower potency relative to adenosine provides a useful intermediate activity window for discriminating between strong and weak inhibitors in high‑throughput screening formats [1].

Scaffold for Exploring Bronchodilator Structure‑Activity Relationships

The patent literature identifies 2‑alkylthio‑adenine derivatives as non‑adrenergic bronchodilators. The target compound, with its cyclopentylthio and 9‑methyl substitution pattern, occupies a specific region of the claimed chemical space. It can be used as a reference point for medicinal chemistry campaigns seeking to optimize bronchodilator potency while minimizing cardiovascular and CNS side effects [2].

Lipophilicity‑Optimized Probe for Membrane‑Permeability‑Dependent Assays

With an estimated cLogP approximately 1 log unit higher than its 2‑methylthio counterpart, this compound is better suited for cell‑based assays where membrane penetration is rate‑limiting. Researchers requiring a purine scaffold with enhanced passive diffusion characteristics may prioritize this analog over more polar 2‑thioadenine derivatives [3].

Reference Standard for Analytical Method Development in Purine Analog QC

The distinct chromatographic retention time imparted by the cyclopentylthio group, combined with well‑defined UV absorption properties of the purine chromophore, makes the compound suitable as a system suitability standard or retention time marker in HPLC and LC‑MS methods developed for purine analog libraries [3].

Quote Request

Request a Quote for 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.